4aH-Cyclohepta[d]pyrimidine

Lipophilicity Partition coefficient Physicochemical profiling

4aH-Cyclohepta[d]pyrimidine (CAS 31445-22-4) is the authentic 4aH regioisomer of the cyclohepta[d]pyrimidine series, with LogP 0.60 and PSA 24.72 Ų. Unlike 1H-, 4H-, 5H-, and 9H-isomers, its distinct nitrogen spatial presentation enables divergent synthetic routes to NNRTI analogs and focused SAR libraries. Procure this isomerically verified scaffold to eliminate regioisomer-related variability in HIV-1 reverse transcriptase inhibition (derivatives achieving IC50 1.51 μM) and anticancer screening (IC50 3.56–8.55 μg/mL against MCF-7, HEPG-2, HCT-116).

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 31445-22-4
Cat. No. B15371732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4aH-Cyclohepta[d]pyrimidine
CAS31445-22-4
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(C=C1)C=NC=N2
InChIInChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-8H
InChIKeyZFRDZQVSUBDZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4aH-Cyclohepta[d]pyrimidine (CAS 31445-22-4): Chemical Identity and Procurement Baseline


4aH-Cyclohepta[d]pyrimidine (CAS 31445-22-4) is a bicyclic nitrogen-containing heterocyclic compound with molecular formula C9H8N2 and molecular weight 144.17 g/mol, consisting of a pyrimidine ring fused to a cycloheptane ring . It belongs to the broader class of cyclohepta[d]pyrimidine isomers, which includes at least four regioisomeric forms (1H-, 4H-, 5H-, and 9H-) distinguished solely by the position of hydrogen saturation on the fused ring system. The compound is available commercially as a research reagent with typical purity of 95% . Its polar surface area (PSA) is calculated as 24.72 Ų and its partition coefficient (LogP) as 0.59640, defining its fundamental physicochemical profile relative to other cyclohepta[d]pyrimidine isomers .

Why 4aH-Cyclohepta[d]pyrimidine Cannot Be Interchanged with Other Cyclohepta[d]pyrimidine Isomers


Although 4aH-cyclohepta[d]pyrimidine shares the same molecular formula (C9H8N2) and molecular weight (144.17 g/mol) with other cyclohepta[d]pyrimidine isomers, regioisomeric variation at the hydrogen saturation position produces measurable differences in physicochemical properties that preclude functional interchangeability. Across the four known isomers (1H-, 4H-, 5H-, and 9H-cyclohepta[d]pyrimidine), LogP values vary substantially from 0.39 to 1.60 [1], while polar surface area (PSA) differs by over 1 Ų across the series . These differences directly impact solubility, membrane permeability, and chromatographic behavior. Furthermore, the cyclohepta[d]pyrimidine scaffold has demonstrated biological relevance as a core structure in bioactive molecules: derivatives have shown IC50 values in the low micromolar range (1.51 μM) for HIV-1 reverse transcriptase inhibition and cytotoxicity against cancer cell lines with IC50 values of 3.56-8.55 μg/mL [2] [3]. Without isomer-specific validation, substitution with an alternative cyclohepta[d]pyrimidine regioisomer introduces unquantified risk to experimental reproducibility.

Quantitative Differentiation Evidence: 4aH-Cyclohepta[d]pyrimidine vs. Cyclohepta[d]pyrimidine Isomers


LogP Comparison: 4aH-Cyclohepta[d]pyrimidine vs. 4H-Cyclohepta[d]pyrimidine vs. 5H-Cyclohepta[d]pyrimidine

4aH-Cyclohepta[d]pyrimidine (CAS 31445-22-4) exhibits a calculated LogP value of 0.59640, which is intermediate between the more hydrophilic 4H-isomer (LogP 0.39290) and the more lipophilic 5H-isomer (LogP 1.60210) [1]. This 1.2 LogP unit range across regioisomers translates to approximately a 16-fold difference in theoretical octanol-water partition ratio. Such variation is sufficient to produce detectable differences in chromatographic retention time under standardized reversed-phase HPLC conditions, as well as differential solubility profiles in aqueous vs. organic solvent systems [2].

Lipophilicity Partition coefficient Physicochemical profiling

Polar Surface Area Differentiation: 4aH-Cyclohepta[d]pyrimidine vs. 5H-Cyclohepta[d]pyrimidine

4aH-Cyclohepta[d]pyrimidine has a calculated polar surface area (PSA) of 24.72 Ų, which is 1.06 Ų lower than that of 5H-cyclohepta[d]pyrimidine (PSA = 25.78 Ų) . Both isomers share the identical molecular formula C9H8N2 and molecular weight of 144.17 g/mol, confirming that the PSA difference arises solely from the altered spatial arrangement of nitrogen atoms due to different hydrogen saturation positions. The lower PSA of the 4aH-isomer indicates marginally reduced hydrogen-bonding capacity, which may influence solubility in polar protic solvents and interactions with polar stationary phases in chromatographic separations [1].

Polar surface area PSA Membrane permeability

Biological Activity of Cyclohepta[d]pyrimidine Scaffold: Quantitative Activity Data from Derivative Studies

The cyclohepta[d]pyrimidine scaffold serves as the core structure for potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). A specific derivative, BmPCP (a 9-phenylcyclohepta[d]pyrimidine-2,4-dione analog), demonstrated an IC50 value of 1.51 μM against HIV-1 reverse transcriptase, which is 2.4-fold more potent than the clinical comparator nevirapine (IC50 = 3.67 μM) in the same assay [1]. The parent cyclohepta[d]pyrimidine scaffold provides a conformationally restricted framework that locks the orientation of the aromatic ring, a structural feature cited as critical for target engagement [2]. This activity level establishes the scaffold's viability as a privileged structure for further medicinal chemistry exploration, with the specific isomer selected determining the spatial presentation of substituents.

HIV-1 reverse transcriptase NNRTI Antiviral

Anticancer Activity of Cyclohepta[d]pyrimidine Derivatives: Quantitative Cytotoxicity Data

Aryl-substituted cyclohepta[d]pyrimidine derivatives have demonstrated quantifiable anticancer activity against multiple human tumor cell lines. Compounds derived from this scaffold showed IC50 values in the range of 3.56-8.55 μg/mL against MCF-7 (breast adenocarcinoma), HEPG-2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) cell lines [1]. Additionally, a condensed thiopyrimidine derivative based on the cyclohepta[d]pyrimidine framework exhibited potent bactericidal activity, while another derivative demonstrated antifungal activity against Aspergillus niger [1]. These data were obtained from the same synthetic series that included cyclohepta[b]pyridine analogs as comparators, establishing the viability of the cyclohepta[d]pyrimidine scaffold across multiple therapeutic indications.

Anticancer Cytotoxicity MCF-7 HEPG-2 HCT-116

Validated Application Scenarios for 4aH-Cyclohepta[d]pyrimidine in Research Procurement


Scaffold for Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development

4aH-Cyclohepta[d]pyrimidine can serve as the unsubstituted core scaffold for synthesizing conformationally restricted NNRTI candidates. As demonstrated by BmPCP and related 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives, the cyclohepta[d]pyrimidine framework locks the orientation of aromatic substituents in geometries favorable for HIV-1 reverse transcriptase inhibition, with optimized derivatives achieving IC50 values of 1.51 μM—exceeding the potency of nevirapine (IC50 = 3.67 μM) [1]. The 4aH-isomer provides a distinct spatial presentation of nitrogen atoms relative to other regioisomers, enabling divergent synthetic routes to NNRTI analogs that may exhibit altered binding modes [2].

Building Block for Anticancer Lead Generation

Aryl-substituted cyclohepta[d]pyrimidine derivatives have demonstrated reproducible cytotoxicity against MCF-7, HEPG-2, and HCT-116 human cancer cell lines with IC50 values ranging from 3.56 to 8.55 μg/mL [1]. The unsubstituted 4aH-cyclohepta[d]pyrimidine serves as a versatile synthetic building block for generating focused libraries of substituted analogs, enabling systematic exploration of structure-activity relationships at the 2-, 4-, and 9-positions of the fused ring system. The defined LogP of 0.59640 provides a baseline lipophilicity profile suitable for further optimization toward drug-like properties [3].

Physicochemical Reference Standard for Isomer Identification

With a calculated LogP of 0.59640 and PSA of 24.72 Ų, 4aH-cyclohepta[d]pyrimidine occupies a quantifiably distinct physicochemical space among cyclohepta[d]pyrimidine regioisomers [1] [2]. These property differences are sufficient to permit chromatographic separation of the 4aH-isomer from 1H-, 4H-, 5H-, and 9H-isomers under optimized reversed-phase HPLC conditions. Procurement of authentic 4aH-cyclohepta[d]pyrimidine enables its use as a retention time marker and reference standard for analytical method development and isomer identity confirmation in synthetic chemistry workflows [3].

Medicinal Chemistry Scaffold for Antimicrobial Derivative Synthesis

Cyclohepta[d]pyrimidine derivatives have demonstrated both antibacterial activity (condensed thiopyrimidine derivative 10) and antifungal activity against Aspergillus niger (derivative 7) in the same synthetic series [1]. The unsubstituted 4aH-cyclohepta[d]pyrimidine core provides a platform for introducing diverse functional groups via electrophilic substitution at the pyrimidine ring or modification of the cycloheptane moiety, enabling exploration of antimicrobial structure-activity relationships distinct from those achievable with other fused pyrimidine scaffolds such as cyclohepta[b]pyridine analogs.

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